2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
“2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound has a molecular formula of C11H6F2N2S and a molecular weight of 236.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various reactions. For example, 2,4-Difluorophenylacetonitrile has been used in the preparation of (E, Z)- (4 S)-4- tert -butoxycarbonylamino-3-hydroxy-2- (3,5-difluorophenyl)-5-phenyl-2pentenenitrile .Physical and Chemical Properties Analysis
The compound has a density of 1.31g/cm3 . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the literature.Future Directions
The future directions for “2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile” could involve further exploration of its potential biological activities, given the diverse biological activities associated with thiazole derivatives . Additionally, its use in the synthesis of other complex molecules could be explored.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular function . The exact interaction would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.
Pharmacokinetics
The compound’s physical properties such as its density (1249 g/mL at 25 °C (lit)) , boiling point (98°C 10mm) , and solubility (slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes) could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile. For instance, its stability could be affected by exposure to heat and light . Additionally, its action and efficacy could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the biological environment.
Properties
IUPAC Name |
2-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2S/c12-7-1-2-9(13)8(5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMYMZPVRXRFAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)CC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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